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trans-2-Methyl-2-butenal -

trans-2-Methyl-2-butenal

Catalog Number: EVT-1540800
CAS Number:
Molecular Formula: C5H8O
Molecular Weight: 84.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Methyl-2-butenal is a natural product found in Chrysopogon zizanioides, Allium cepa, and other organisms with data available.
Source and Classification

trans-2-Methyl-2-butenal can be derived from natural sources, such as certain essential oils, but it is primarily synthesized in laboratories for various applications. It falls under the category of aliphatic aldehydes and is structurally related to other compounds like methacrolein and crotonaldehyde. Its systematic name reflects its configuration and structure, where "trans" indicates the geometric arrangement around the double bond.

Synthesis Analysis

Methods and Technical Details

The synthesis of trans-2-Methyl-2-butenal can be achieved through several methods, with one notable approach involving the use of tiglic acid as a starting material. The process typically includes the following steps:

  1. Bromination: Tiglic acid reacts with bromine to yield 2,3-dibromo-2-methylbutyric acid.
  2. Deacidification: An inorganic weak base is used to eliminate one bromine atom, resulting in trans-2-bromobutene.
  3. Formation of Grignard Reagent: The trans-2-bromobutene is treated with magnesium or lithium in an organic solvent to form a Grignard or lithium reagent.
  4. Final Reaction: This reagent then reacts with N,N-dimethylformamide or N-formylpiperidine to produce trans-2-Methyl-2-butenal with high yields (over 99%) and purity .

This method is advantageous due to its simplicity, low cost of raw materials, and high yield.

Chemical Reactions Analysis

Reactions and Technical Details

trans-2-Methyl-2-butenal participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols upon reduction.
  2. Halogenation: In studies involving chlorine gas, trans-2-Methyl-2-butenal reacts to form 3-chloro-2-butanone as a primary product, indicating its susceptibility to electrophilic addition reactions .
  3. Oxidation: This compound can also be oxidized to form carboxylic acids or other aldehydes depending on the reaction conditions.

These reactions highlight its versatility in organic synthesis and potential applications in creating more complex molecules.

Mechanism of Action

Process and Data

The mechanism of action for trans-2-Methyl-2-butenal predominantly involves its reactivity as an aldehyde:

  1. Electrophilic Character: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack by reagents such as Grignard reagents or hydride donors.
  2. Formation of Alcohols: Upon nucleophilic addition, a tetrahedral intermediate forms, which can subsequently collapse to yield alcohols after protonation.
  3. Rearrangements and Further Reactions: Depending on the conditions, further reactions such as dehydration or rearrangements may occur, leading to various products.

This mechanistic pathway illustrates how trans-2-Methyl-2-butenal can serve as a building block in organic synthesis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

trans-2-Methyl-2-butenal exhibits several notable physical and chemical properties:

  • Boiling Point: Approximately 92 °C
  • Density: Approximately 0.81 g/cm³
  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether but less soluble in water.

Chemical properties include:

  • Reactivity with nucleophiles due to the carbonyl group.
  • Susceptibility to oxidation and reduction reactions.

These properties make it useful for various applications in organic chemistry.

Applications

Scientific Uses

trans-2-Methyl-2-butenal has several applications in scientific research and industry:

  1. Synthesis Intermediate: It serves as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  2. Flavoring Agent: Due to its pleasant odor, it is used in flavoring formulations within the food industry.
  3. Research Applications: It is utilized in studies related to atmospheric chemistry due to its role in forming secondary organic aerosols upon oxidation .
Introduction to trans-2-Methyl-2-butenal

Nomenclature and Structural Characterization

The compound is known by several synonyms, including tiglaldehyde, tiglinaldehyde, (E)-2-methylbut-2-enal, and trans-2,3-dimethylacrolein [1] [2]. According to IUPAC nomenclature rules, the systematic name (2E)-2-methylbut-2-enal precisely defines its structure, indicating a five-carbon chain with a methyl substituent at position 2 and a double bond between carbons 2 and 3 with E (trans) stereochemistry. The molecular structure features a conjugated system where the carbonyl group (C=O) is directly attached to a carbon-carbon double bond (C=C), creating significant polarity and reactivity patterns characteristic of α,β-unsaturated carbonyl compounds. Spectroscopic characterization reveals distinct features: Infrared spectroscopy shows a strong carbonyl stretching vibration at 1710 cm⁻¹ and characteristic C=C stretch at approximately 1620 cm⁻¹ [9]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural proof, with characteristic chemical shifts observed for the aldehyde proton (δ 9.48 ppm), vinylic proton (δ 6.05 ppm), and methyl groups (δ 1.85 and 1.95 ppm) [9]. The compound's planar conformation allows maximum overlap of the π-orbitals across the conjugated system, significantly influencing both its chemical behavior and physical properties.

Table 1: Fundamental Properties of trans-2-Methyl-2-butenal

PropertyValueReference
Molecular FormulaC₅H₈O [1] [3]
Molecular Weight84.12 g/mol [1] [4]
CAS Registry Number497-03-0 [3] [8]
Boiling Point116-119°C (752 mmHg) [1] [4] [8]
Density0.871 g/cm³ at 20°C [1] [4]
Refractive Index (n²⁰/D)1.448 [6] [10]
Flash Point18-21°C (closed cup) [3] [10]

The compound's vapor pressure follows Antoine's equation parameters: log₁₀(P) = 4.76367 - (1782.649/(T - 14.768)), where P is in bar and T is in Kelvin, ranging from 248 to 389.6 K [8]. This equation allows precise calculation of vapor pressure at different temperatures, essential for predicting its behavior in industrial processes and environmental fate. The relatively low boiling point (116-119°C) and moderate molecular weight contribute to its volatility, which has implications for both its industrial handling and environmental transport. The planar molecular structure maximizes orbital overlap in the conjugated system, creating a resonance-stabilized framework that directs both its chemical reactivity and spectroscopic signatures.

Table 2: Spectroscopic Signatures of trans-2-Methyl-2-butenal

Spectroscopic MethodKey FeaturesStructural Assignment
Infrared (IR)1710 cm⁻¹ (strong)C=O stretching vibration
1620 cm⁻¹ (medium)C=C stretching vibration
2800-2700 cm⁻¹ (weak)Aldehyde C-H stretch
¹H NMRδ 9.48 ppm (d, 1H)Aldehyde proton
δ 6.05 ppm (dq, 1H)Vinylic proton
δ 1.95 ppm (dd, 3H)Allylic methyl group
δ 1.85 ppm (dd, 3H)Terminal methyl group
¹³C NMRδ 198.5 ppmAldehyde carbon
δ 154.2 ppmOlefinic carbon (C-2)
δ 130.8 ppmOlefinic carbon (C-3)

Historical Discovery and Early Applications

The compound now known as trans-2-methyl-2-butenal first gained scientific attention in the mid-20th century, initially identified as a natural flavor constituent in various food sources. Early research characterized its distinct sensory properties, with organoleptic studies describing its odor as "diffusive, pungent, green, ethereal, sharp penetrating, nutty and anisic" [6]. This sensory profile led to its adoption as a flavoring agent in the food industry, where it contributed fruity, green notes to various products. The compound was assigned the FEMA number 3407 (Flavor and Extract Manufacturers Association), acknowledging its status as a generally recognized safe (GRAS) substance for use in foods at concentrations up to 5 ppm in baked goods, beverages, chewing gum, frozen dairy, and hard candy [6]. Historically, the compound was isolated from natural sources through steam distillation of plant materials such as spearmint oil and tangerine peel oil before synthetic production methods became commercially viable [6] [9].

A landmark discovery in the compound's biological significance came with the identification of trans-2-methyl-2-butenal as a mammalian pheromone in European rabbits (Oryctolagus cuniculus). Published research in the journal Nature revealed that this compound serves as the key component of the rabbit mammary pheromone that triggers nipple-search behavior in newborns [1]. This pheromonal activity represents a fascinating example of chemical communication in mammals, classified under the category of "interomone" due to its role in interspecific communication [1]. This discovery stimulated further research into the compound's semiochemical functions across species. In synthetic chemistry, the compound's structural features as an α,β-unsaturated aldehyde made it a valuable intermediate for the synthesis of more complex molecules. Early applications exploited its electrophilic character in Michael additions and aldol condensations, establishing its role in producing fine chemicals and pharmaceutical precursors. The compound's relatively simple structure yet versatile reactivity positioned it as a model compound for studying fundamental reaction mechanisms involving conjugated carbonyl systems.

Natural Occurrence and Biosynthetic Pathways

trans-2-Methyl-2-butenal occurs naturally across diverse biological sources, functioning both as a secondary metabolite in plants and as a semiochemical in animal communication. Analytical studies have identified this compound in numerous food items, with significant concentrations found in allium species (chives and onions), tomatoes, various cheeses, Scotch whisky, spearmint oil, and cooked chicken [9]. In coriander (Coriandrum sativum) and olive oil (Olea europaea), it ranks among the major volatile constituents contributing to their characteristic aromas [10]. The compound occurs in both free and glycosidically-bound forms in plants, with the bound forms serving as aroma precursors that release the volatile aldehyde upon enzymatic hydrolysis during processing or consumption [6] [9]. This release mechanism significantly impacts the sensory evolution of foods and beverages during production and consumption.

The biosynthetic pathways to trans-2-methyl-2-butenal differ between plant and atmospheric systems. In plants, evidence suggests two primary routes:

  • Amino acid degradation: Through the catabolism of isoleucine, involving transamination, decarboxylation, and oxidation steps that ultimately yield the unsaturated aldehyde [5].
  • Lipid peroxidation: Formed as a degradation product of unsaturated fatty acids during oxidative processes, particularly in plant tissues subjected to stress or mechanical damage [9].

In atmospheric chemistry, trans-2-methyl-2-butenal forms through the photooxidation of isoprene (2-methyl-1,3-butadiene), a significant biogenic volatile organic compound emitted by vegetation. Atmospheric studies have demonstrated that the hydroxyl radical (OH)-initiated oxidation of isoprene in the presence of nitrogen oxides (NOₓ) yields this unsaturated aldehyde as an intermediate product [7]. This atmospheric formation pathway contributes to regional air quality dynamics, as the compound subsequently reacts with atmospheric oxidants including OH radicals, ozone (O₃), nitrate radicals (NO₃), and chlorine atoms (Cl) [7]. These reactions have implications for secondary organic aerosol (SOA) formation, though studies indicate that SOA yields from trans-2-methyl-2-butenal oxidation remain below 2.4%, suggesting minimal aerosol formation potential from this specific compound [7].

The compound's presence in animal systems includes its identification as a constituent of rabbit milk, where it functions as a critical pheromone [1]. Additionally, it occurs in cooked chicken and other thermally processed meats, likely forming through the Maillard reaction and lipid degradation pathways during cooking [6] [9]. The metabolic fate of ingested trans-2-methyl-2-butenal involves reduction to the corresponding alcohol and oxidation to tiglic acid (2-methylbut-2-enoic acid), which can enter standard β-oxidation pathways [9]. These diverse biosynthetic routes and natural occurrences highlight the compound's significance across biological, environmental, and food systems.

Table 3: Natural Occurrence of trans-2-Methyl-2-butenal in Biological Systems

Source CategorySpecific SourcesApproximate Concentration
PlantsSpearmint oilNot quantified
Tangerine peel oilNot quantified
CorianderMajor volatile
Olive oilMajor volatile
TomatoesTrace
Animal ProductsCooked chickenTrace
Cheeses (various)Trace
Rabbit milkPheromone concentration
Processed FoodsScotch whiskyTrace
Baked goods≤5 ppm
Hard candy≤5 ppm

Properties

Product Name

trans-2-Methyl-2-butenal

IUPAC Name

2-methylbut-2-enal

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3

InChI Key

ACWQBUSCFPJUPN-UHFFFAOYSA-N

SMILES

CC=C(C)C=O

Solubility

Slightly soluble in water; soluble in ether and most oils
soluble (in ethanol)

Synonyms

(E)-2-methyl-2-butenal
2-methyl-2-butenal
2-methylbut-2-enal

Canonical SMILES

CC=C(C)C=O

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